molecular formula C20H23NO3 B2937852 (E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1226488-10-3

(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2937852
CAS No.: 1226488-10-3
M. Wt: 325.408
InChI Key: JRYITVSWQWCOAT-CMDGGOBGSA-N
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Description

(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative offered for research purposes. Chalcones are a class of compounds known as open-chain flavonoids that have been extensively studied for their broad spectrum of biological activities . This compound features a furan ring and a benzyloxymethyl-substituted piperidine group, structural motifs that may influence its properties and interactions in biological systems. Researchers are exploring such chalcone derivatives primarily for their potential antimicrobial and antiviral applications . Studies suggest that chalcones can exhibit antibacterial effects, including against multidrug-resistant strains, through mechanisms that may involve the inhibition of key bacterial enzymes like DNA gyrase B or UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . Their antiviral activity is also a significant area of investigation, as some chalcones have shown an ability to selectively target various viral enzymes . This product is intended for in vitro research to further elucidate these mechanisms of action, explore structure-activity relationships, and assess its potential in combating pathogenic viruses and bacteria. This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-20(9-8-19-7-4-14-24-19)21-12-10-18(11-13-21)16-23-15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYITVSWQWCOAT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, with the molecular formula C20_{20}H23_{23}NO3_3, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various bioactive properties, including antibacterial, anti-inflammatory, and anticancer effects.

The compound's structural characteristics can be summarized as follows:

PropertyDetails
Molecular Formula C20_{20}H23_{23}NO3_3
Molecular Weight 325.408 g/mol
CAS Number 1226488-10-3

Antibacterial Activity

Research indicates that compounds containing piperidine rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific interactions of this compound with bacterial cell membranes and enzymes warrant further investigation to elucidate its mechanism of action.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in treating neurodegenerative diseases . Additionally, the compound may exhibit urease inhibitory activity, which is relevant for managing urinary tract infections .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been documented in several studies. For example, piperidine derivatives have been shown to possess antiproliferative effects against various cancer cell lines . The furan moiety in this compound may also contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression.

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Antibacterial Screening : A study evaluated a series of piperidine-based compounds for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial efficacy .
  • AChE Inhibition : In a pharmacological assessment, several piperidine derivatives were tested for AChE inhibition. The most potent compounds showed IC50_{50} values comparable to known AChE inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease .
  • Anticancer Evaluation : Research involving various piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell viability .

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares key structural motifs with other chalcones (Table 1). Differences lie in substituents on the aromatic rings and the nature of the heterocyclic/piperidinyl groups:

Compound Name Substituents (R1, R2) Key Features References
(E)-1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (Target) R1 = 4-((Benzyloxy)methyl)piperidin-1-yl; R2 = Furan-2-yl Piperidine-benzyloxy hybrid; furan substituent
(E)-3-(Furan-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one (LabMol-80) R1 = 4-(Piperidin-1-yl)phenyl; R2 = Furan-2-yl Piperidine-linked phenyl; lower yield (30%)
(E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one R1 = 4-Benzhydrylpiperazin-1-yl; R2 = 2-Ethoxyphenyl Piperazine core; ethoxy group enhances NLO properties
(E)-3-(Furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c) R1 = 4-(Quinolinyl-pentyloxy)phenyl; R2 = Furan-2-yl Quinoline-pentyloxy chain; antiviral activity
(E)-1-(3-Iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (LabMol-76) R1 = 3-Iodophenyl; R2 = 4-Methoxyphenyl Iodo substituent; low yield (6%)

Key Observations :

  • Piperidine/Piperazine Hybrids: The target compound’s piperidine-benzyloxy group increases steric bulk compared to LabMol-80’s simpler piperidinyl-phenyl group. Piperazine derivatives (e.g., ) often exhibit enhanced nonlinear optical (NLO) properties due to electron-rich substituents .
  • Furan-2-yl Substitution : Common in antiviral and tyrosinase-inhibiting chalcones (e.g., ). The furan ring’s electron-withdrawing nature may enhance binding to biological targets .

Key Trends :

  • Yields : Piperidine-containing chalcones (e.g., LabMol-80) often exhibit lower yields (≤30%) compared to simpler derivatives (e.g., 4g: 72.4%), likely due to steric challenges during cyclization .
  • Purity : HPLC purity exceeds 99% for most analogs, indicating robust purification protocols .

Key Insights :

  • Antitubercular Activity : LabMol-80’s piperidinyl-phenyl group aligns with the target compound’s structure, suggesting similar mechanisms against Mycobacterium tuberculosis .
  • Computational Predictions: DFT studies highlight the role of electron-donor groups (e.g., dimethylamino, benzyloxy) in enhancing NLO properties .

Q & A

Q. What synthetic methodologies enable the reuse of key synthons for derivative libraries?

  • Methodological Answer :
  • Piperidine Core Modification : Functionalize the 4-position with click chemistry handles (e.g., azides for Huisgen cycloaddition) .
  • Propenone Isosteres : Replace the enone with α,β-unsaturated amides or esters to modulate electronic properties .
  • Library Design : Use QSAR models to prioritize derivatives with predicted logP ≤3.5 and polar surface area ≥80 Ų for CNS penetration .

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